

molecular structure of sodium dibutyldithiocarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dibutyldithiocarbamate*

Cat. No.: *B085643*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **Sodium Dibutyldithiocarbamate**

Introduction

Sodium N,N-dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate class of molecules.^[1] It is characterized by a central nitrogen atom bonded to two butyl groups and a dithiocarbamate moiety, with the sodium salt formed at the sulfur atom. ^[1] This compound and its analogs are utilized in various fields, including as chelating agents, pesticides, and reagents in chemical synthesis.^{[1][2]} This guide provides a detailed overview of its molecular structure, supported by quantitative data, experimental protocols for its characterization, and visual diagrams of its synthesis and a relevant biological pathway.

Molecular Structure and Properties

The molecular formula for **sodium dibutyldithiocarbamate** is $C_9H_{18}NNaS_2$.^[3] The structure consists of a central nitrogen atom covalently bonded to the carbon atoms of two n-butyl chains and to the carbon of a dithiocarbamate group ($-CS_2^-$). The negative charge is delocalized across the two sulfur atoms, which form an ionic bond with a sodium cation (Na^+). The dithiocarbamate ligand coordinates to the sodium ion via its two sulfur atoms.^[4]

Physicochemical Properties

The fundamental physicochemical properties of **sodium dibutyldithiocarbamate** are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ NNaS ₂	[3]
Molecular Weight	227.4 g/mol	[3]
IUPAC Name	sodium N,N-dibutylcarbamodithioate	[3]
CAS Registry Number	136-30-1	[1][3]
Appearance	Amber liquid / White to light yellow solid	[1][3]
Melting Point	50 °C	[5]
Density	1.09 g/cm ³	[5]
Solubility	Soluble in water	[1]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of **sodium dibutylthiocarbamate**. Key vibrational and resonance frequencies are presented below.

Spectroscopic Data	Characteristic Frequencies / Shifts (cm ⁻¹)	Reference
Infrared (IR) v(C-N)	~1470 cm ⁻¹	[6]
Infrared (IR) v(C-S)	~980 cm ⁻¹	[6]

Note: The IR frequencies are based on data for analogous sodium dialkyldithiocarbamates, such as sodium di-isobutylthiocarbamate, as specific data for the n-butyl derivative was not available in the cited literature.[6] The C-N stretching vibration in dithiocarbamates has a partial double bond character.[6]

Experimental Protocols

Synthesis of Sodium Dibutylthiocarbamate

The synthesis of sodium dithiocarbamates is typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base.[2][7]

Materials:

- Dibutylamine ($C_8H_{19}N$)
- Carbon disulfide (CS_2)
- Sodium hydroxide ($NaOH$)
- Methanol (CH_3OH)
- 250 mL two-necked flask with a magnetic stirrer

Procedure:

- Prepare a solution of 100 mmol (4 g) of sodium hydroxide in 175 mL of pure methanol in a 250 mL two-necked flask.[7]
- To the stirred solution, add 100 mmol (12.9 g) of dibutylamine dropwise at room temperature. [7]
- Following the addition of the amine, add 100 mmol (7.6 g) of carbon disulfide dropwise to the reaction mixture.[7]
- Continue stirring the mixture for one hour after the complete addition of carbon disulfide.[7]
- Allow the reaction mixture to stand overnight to ensure complete reaction and precipitation of the product.[7]
- Evaporate the solvent under reduced pressure to obtain the **sodium dibutylthiocarbamate** salt.[7]
- The resulting solid can be purified by recrystallization from alcohol.[7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the characteristic functional group vibrations in the molecule.[6]

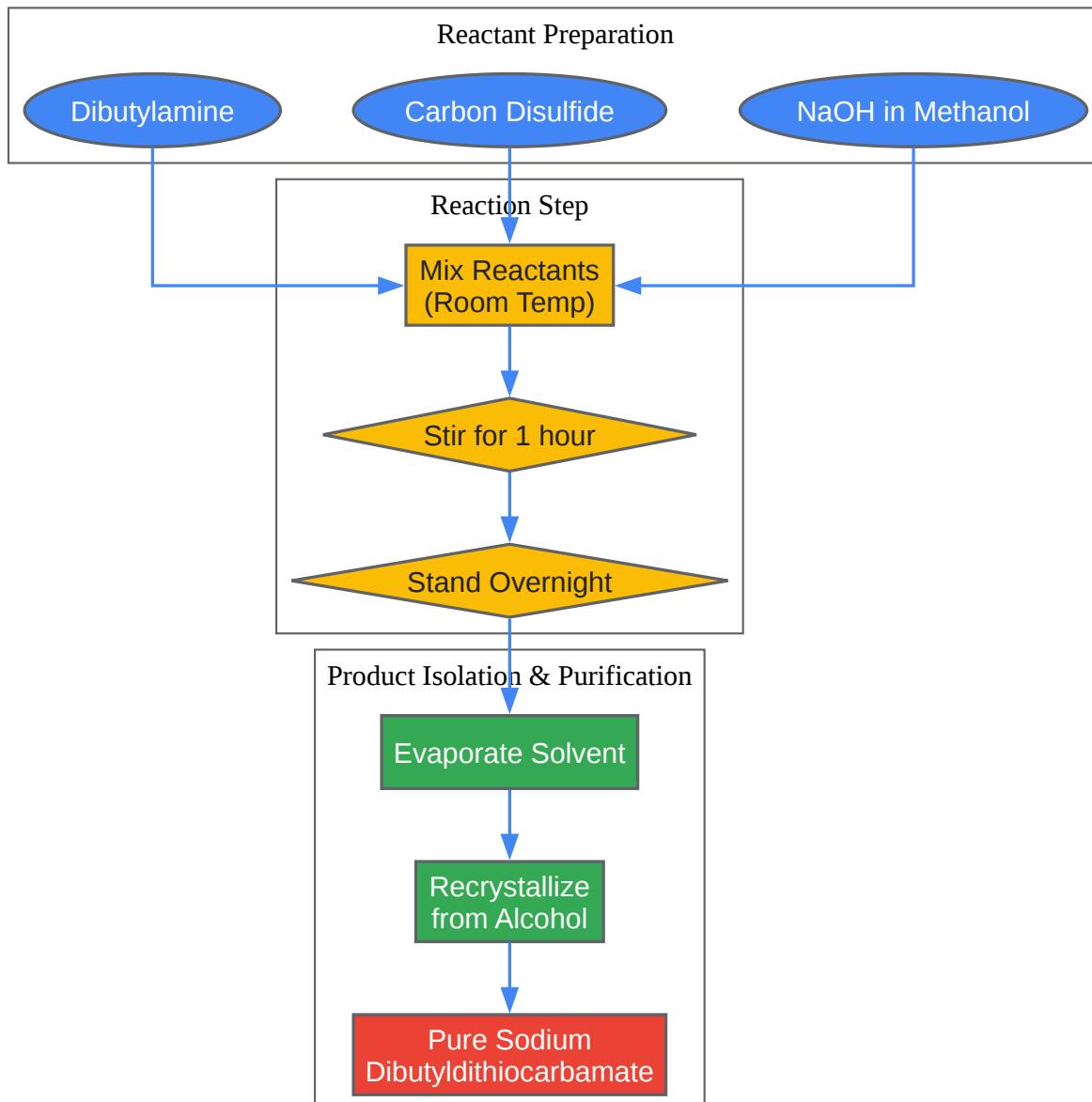
Procedure:

- Prepare the solid sample of **sodium dibutyldithiocarbamate**.
- The spectrum can be recorded using the Nujol mull technique.[6]
- Place a small amount of the solid sample on a salt plate (e.g., KBr or NaCl) and add a drop of Nujol (mineral oil).
- Grind the mixture to a fine paste and place a second salt plate on top.
- Acquire the spectrum using an FT-IR spectrophotometer, typically scanning a range of 4000-400 cm^{-1} .[6]
- Analyze the resulting spectrum for key absorption bands, specifically the C-N stretching frequency (around 1470-1520 cm^{-1}) and the C-S stretching frequency (around 980-987 cm^{-1}), which are diagnostic for dithiocarbamates.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1D and 2D NMR spectroscopy are used to elucidate the precise molecular structure by observing the magnetic properties of atomic nuclei.[9]

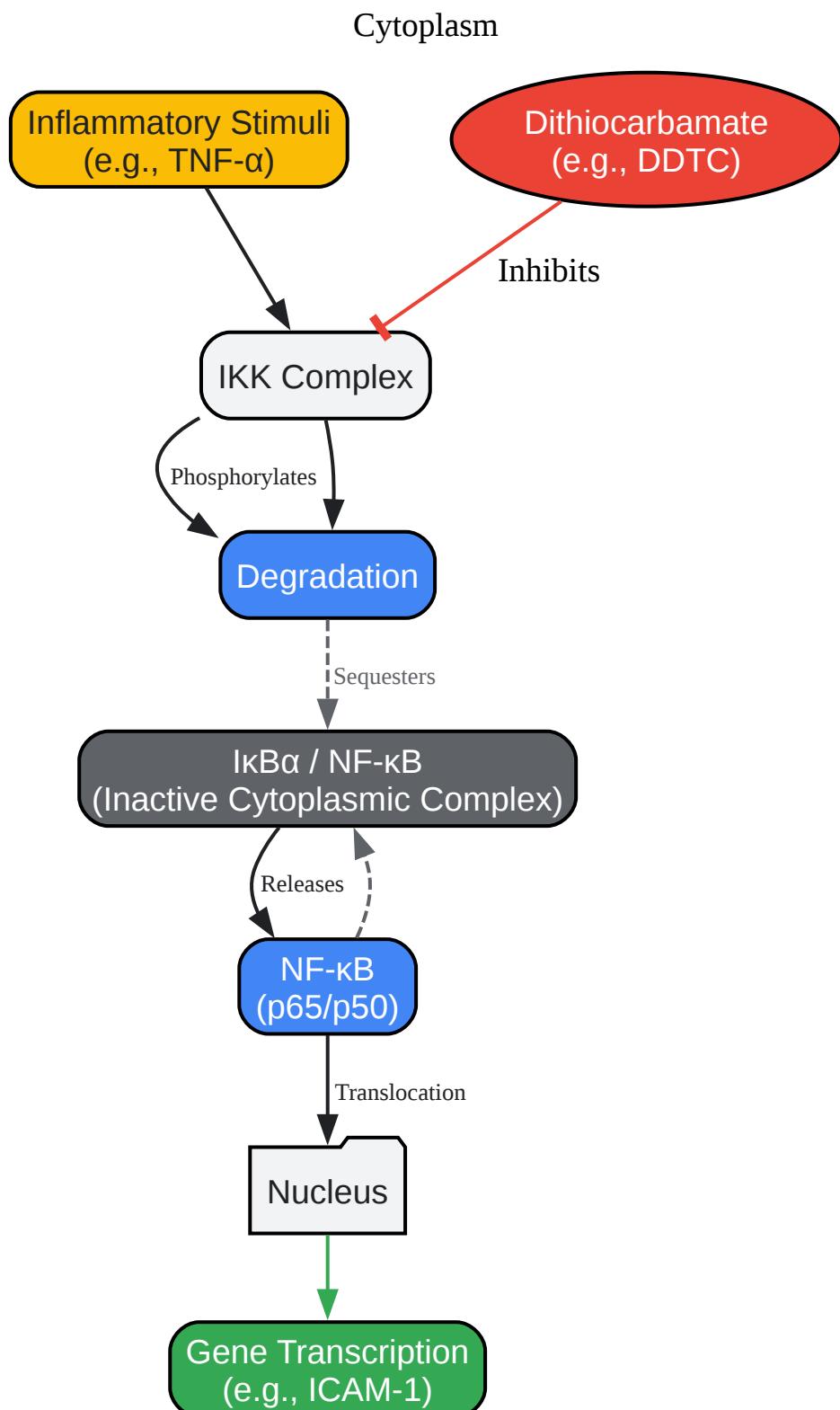
Procedure:


- Dissolve a small amount of the purified **sodium dibutyldithiocarbamate** in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl_3 , or Deuterated Dimethyl Sulfoxide, DMSO-d_6).[10]
- Transfer the solution to an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[10]

- Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer (e.g., 300 or 400 MHz).[\[10\]](#)[\[11\]](#)
- Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals corresponding to the different protons and carbons in the butyl chains.

Visualizations

Synthesis Workflow


The following diagram illustrates the experimental workflow for the synthesis and purification of **sodium dibutyldithiocarbamate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **sodium dibutyldithiocarbamate**.

Biological Pathway Inhibition

Analogs of **sodium dibutyldithiocarbamate**, such as sodium diethyldithiocarbamate (DDTC), have been shown to inhibit the Nuclear Factor kappa-B (NF- κ B) signaling pathway, which is often constitutively active in cancer cells and plays a role in metastasis.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 136-30-1: Sodium dibutyldithiocarbamate | CymitQuimica [cymitquimica.com]
- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Sodium dibutyldithiocarbamate | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure of sodium dibutyldithiocarbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085643#molecular-structure-of-sodium-dibutyldithiocarbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com